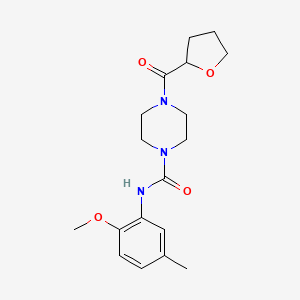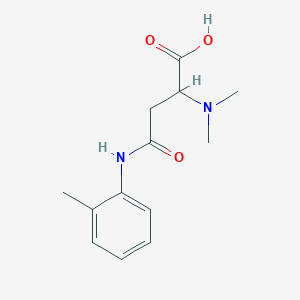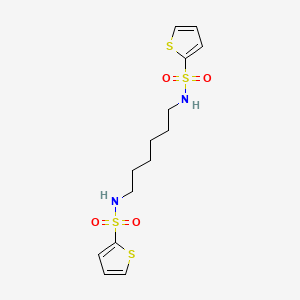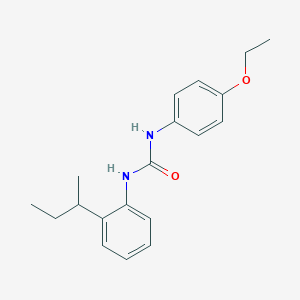![molecular formula C26H27N5O3S B4120843 N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)
N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinazolinamine compounds involves several steps, including the preparation of quinazolinone derivatives through cyclization reactions and their further functionalization. For instance, compounds structurally similar to N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine have been synthesized by reactions involving key intermediates like anthranilonitrile and secondary amines, leading to various quinazoline and quinazolinone derivatives through processes such as nitrosation, cyclization, and sulfonation (Gescher et al., 1977).
Molecular Structure Analysis
Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, has been performed on similar compounds to understand their conformation, electronic properties, and reactive sites. For example, studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have revealed insights into their molecular geometry, intermolecular hydrogen bonding, and Hirshfeld surface analysis, highlighting the significant contributions of hydrogen interactions to their stability and reactivity (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical behavior of this compound is influenced by its functional groups. The presence of the sulfonyl group, for example, can facilitate various reactions, including sulfonation and amidation, which are critical in the synthesis of sulfonamide derivatives. The piperazine ring is known for its nucleophilic properties, participating in reactions with electrophiles to form new bonds. Similar mechanisms have been observed in the synthesis of quinazoline derivatives containing sulfonyl and piperazinyl groups (Acharyulu et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-19-7-13-22(14-8-19)35(32,33)31-17-15-30(16-18-31)26-28-24-6-4-3-5-23(24)25(29-26)27-20-9-11-21(34-2)12-10-20/h3-14H,15-18H2,1-2H3,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLJHBKAFRIILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-3-phenyl-1-propanone](/img/structure/B4120762.png)
![N-(2,4-difluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4120776.png)
![N-1-adamantyl-2-[2-(3-methyl-4-nitrophenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4120782.png)
![methyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4120786.png)


![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)



![2-bicyclo[2.2.1]hept-2-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4120840.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4120848.png)
![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)